1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-
Overview
Description
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-: is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- can be achieved through various methods. One common approach involves the cyclization of β-acylamidrazones under thermal conditions. This method typically requires temperatures exceeding 140°C and yields the desired triazole compound . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to produce methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of substituted triazoles with high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents attached to it.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry: In chemistry, 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to mimic amide bonds makes it a valuable tool in the design of bioactive molecules .
Medicine: In medicine, triazole derivatives are explored for their potential therapeutic properties, including antiviral, antifungal, and anticancer activities. This compound’s unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: Industrially, the compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-1,2,3-Triazole-5-carboxylic acid: Another triazole derivative with similar chemical properties but different reactivity and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used as a precursor in the synthesis of nucleoside analogues.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid: Known for its applications in the synthesis of antiviral and antitumor agents.
Uniqueness: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJPEPMXELTOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204398 | |
Record name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-52-3 | |
Record name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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